molecular formula C16H17NO3 B7479734 2-[4-[4-(Dimethylamino)phenyl]phenyl]-2-hydroxyacetic acid

2-[4-[4-(Dimethylamino)phenyl]phenyl]-2-hydroxyacetic acid

Cat. No. B7479734
M. Wt: 271.31 g/mol
InChI Key: QCKZGKGIOHVVLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[4-(Dimethylamino)phenyl]phenyl]-2-hydroxyacetic acid, also known as DMPA, is a synthetic compound that has been widely used in scientific research. This compound belongs to the family of arylacetic acids, which are known for their anti-inflammatory and analgesic properties. DMPA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 2-[4-[4-(Dimethylamino)phenyl]phenyl]-2-hydroxyacetic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune system. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, this compound can reduce inflammation and pain. This compound has also been shown to modulate the immune system by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Additionally, this compound has been shown to increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). This compound has also been shown to reduce the production of prostaglandins, which are mediators of inflammation and pain.

Advantages and Limitations for Lab Experiments

2-[4-[4-(Dimethylamino)phenyl]phenyl]-2-hydroxyacetic acid has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and is readily available for research. Additionally, this compound has been extensively studied and has a well-established mechanism of action, making it a valuable tool for studying inflammation, pain, and cancer.
However, there are also some limitations to using this compound in lab experiments. One limitation is that it has a relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects. Additionally, this compound has been shown to have some toxicity in animal studies, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-[4-[4-(Dimethylamino)phenyl]phenyl]-2-hydroxyacetic acid. One area of research is the development of new analogs of this compound with improved pharmacological properties. Additionally, there is a need for further research on the mechanism of action of this compound, particularly with regard to its effects on the immune system. Finally, there is a need for further research on the potential therapeutic applications of this compound, particularly in the treatment of cancer.

Synthesis Methods

The synthesis of 2-[4-[4-(Dimethylamino)phenyl]phenyl]-2-hydroxyacetic acid involves the reaction of 4-dimethylaminobenzophenone with glyoxylic acid. This reaction produces a mixture of diastereomers, which can be separated using column chromatography. The resulting product is then converted into the corresponding hydroxyacid using sodium borohydride.

Scientific Research Applications

2-[4-[4-(Dimethylamino)phenyl]phenyl]-2-hydroxyacetic acid has been used in a wide range of scientific research applications, including studies on inflammation, pain, and cancer. It has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as arthritis and neuropathic pain. Additionally, this compound has been shown to have anticancer properties, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2-[4-[4-(dimethylamino)phenyl]phenyl]-2-hydroxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-17(2)14-9-7-12(8-10-14)11-3-5-13(6-4-11)15(18)16(19)20/h3-10,15,18H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKZGKGIOHVVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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